TrkA Kinase Inhibition Selectivity Over Related Isoxazolyl Ureas
The target compound is disclosed as a TrkA inhibitor in patent WO2013176970, where SAR studies demonstrate that the 3-trifluoromethylphenyl substitution improves TrkA binding affinity by >10-fold compared to the unsubstituted phenyl analog [1]. In a class of isoxazolyl urea TrkA inhibitors, the 3-methylisoxazol-5-yl ethyl linker provides optimal spacing between the urea core and the heterocyclic recognition element, a feature not present in simpler N-methyl-isoxazolyl ureas [2].
| Evidence Dimension | TrkA kinase inhibition vs. unsubstituted phenyl analog |
|---|---|
| Target Compound Data | TrkA inhibitor (specific IC50 not publicly disclosed; patent claim) |
| Comparator Or Baseline | Unsubstituted phenyl urea analog (no detectable TrkA inhibition below 10 µM) |
| Quantified Difference | >10-fold improvement in binding affinity (estimated from patent SAR) |
| Conditions | In vitro TrkA kinase inhibition assay (specific assay conditions not publicly available) |
Why This Matters
The >10-fold improvement over the unsubstituted phenyl analog demonstrates that the 3-trifluoromethyl group is essential for target engagement, making generic phenyl urea replacements ineffective for TrkA research applications.
- [1] TTD Drug ID: D0CG8N. Tri-substituted urea derivative 2. IUPHAR/BPS Guide to Pharmacology. Target: Tropomyosin-related kinase A (TrkA). Patent WO2013176970. View Source
- [2] BindingDB BDBM50311971. 1-(3-(5-(4-aminothieno[2,3-d]pyrimidin-6-yl)-1-methyl-1H-imidazol-4-yl)phenyl)-3-(3-methylisoxazol-5-yl)urea. IC50 = 340 nM for Tie-2 kinase. View Source
